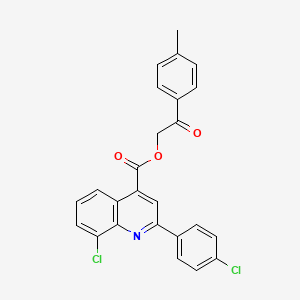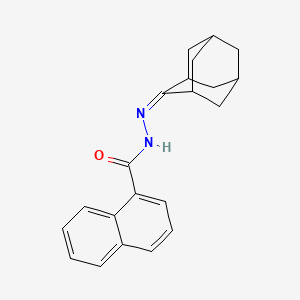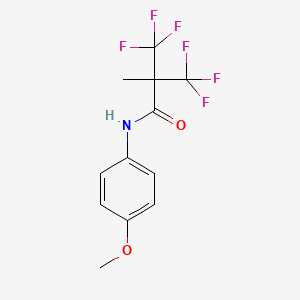
2-(4-Methylphenyl)-2-oxoethyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylphenyl)-2-oxoethyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the chloro groups: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Esterification: The carboxylic acid group can be esterified using reagents like oxalyl chloride followed by reaction with the appropriate alcohol.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
2-(4-Methylphenyl)-2-oxoethyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe in biological assays.
Medicine: Possible development as a pharmaceutical agent due to its quinoline core.
Industry: Use in the production of dyes, pigments, or other industrial chemicals.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an antimicrobial agent, it might inhibit bacterial DNA gyrase or topoisomerase IV. If it has anticancer properties, it might interfere with cell division or induce apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline core.
Quinoline-4-carboxylic acid derivatives: Known for their antimicrobial and anticancer activities.
Uniqueness
2-(4-Methylphenyl)-2-oxoethyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to other quinoline derivatives.
Propiedades
Fórmula molecular |
C25H17Cl2NO3 |
|---|---|
Peso molecular |
450.3 g/mol |
Nombre IUPAC |
[2-(4-methylphenyl)-2-oxoethyl] 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C25H17Cl2NO3/c1-15-5-7-17(8-6-15)23(29)14-31-25(30)20-13-22(16-9-11-18(26)12-10-16)28-24-19(20)3-2-4-21(24)27/h2-13H,14H2,1H3 |
Clave InChI |
VODXXIVVPCGKOT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=CC=C3Cl)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-Methoxypropyl)-N-{3-[(2-methylphenyl)carbamoyl]phenyl}-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12465344.png)
![6-chloro-N-cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12465348.png)
![2-Oxo-2-[(2,4,6-tribromophenyl)amino]ethyl carbamimidothioate](/img/structure/B12465355.png)
![2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12465356.png)
![N~4~-(3-chlorophenyl)-N~6~,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12465359.png)
![(E,E)-N,N'-[(Furan-2-yl)methylene]bis[1-(furan-2-yl)methanimine]](/img/structure/B12465360.png)
![4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl 2-chlorobenzoate](/img/structure/B12465361.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-(dimethylamino)acetamide](/img/structure/B12465363.png)

![N-(2,5-dimethylphenyl)-4-{2-[(2-nitrophenyl)sulfonyl]hydrazinyl}-4-oxobutanamide](/img/structure/B12465368.png)
![N'-[(3E)-5-bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B12465371.png)
![1-Ethyl-3-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]pyridinium](/img/structure/B12465381.png)
![4-[3-(4-Cyano-2-nitrophenoxy)propoxy]-3-nitrobenzonitrile](/img/structure/B12465388.png)
